molecular formula C8H12ClNO2S B1288252 Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride CAS No. 41940-43-6

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Cat. No. B1288252
CAS RN: 41940-43-6
M. Wt: 221.71 g/mol
InChI Key: ZBGUERNJHMVQLZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a compound that has been synthesized and studied for its various properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that can offer insights into the chemical behavior and characteristics of similar molecular structures.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was created through a one-pot, three-component condensation under mild conditions . Another example is the synthesis of ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylates, which were obtained through a reaction with formaldehyde in the presence of hydrochloric acid . These methods suggest that the synthesis of ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride could also involve a multistep reaction, potentially starting from mercaptoacetic acid and 2-chloroacrylonitrile, as demonstrated in the synthesis of a related compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction crystallography. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic space group and specific geometric parameters . These findings can provide a basis for predicting the molecular structure of ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, which may also crystallize in a similar fashion.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations such as Sandmeyer-type deamination, as seen in the synthesis of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate . This suggests that ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride could undergo similar reactions, potentially leading to the introduction of different functional groups or the formation of new bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including FT-IR, NMR, and MS, as well as by determining crystallographic parameters . These studies have provided detailed information on vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential. For example, the vibrational frequencies and NMR chemical shifts for ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were calculated using density functional theory, which could be applied to ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride to predict its properties .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

ethyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-3-11-8(10)7-5(2)4-6(9)12-7;/h4H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUERNJHMVQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598079
Record name Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

CAS RN

41940-43-6
Record name Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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